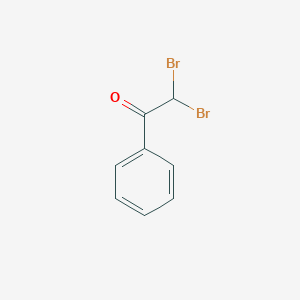

2,2-Dibromo-1-phenylethanone

Descripción general

Descripción

2,2-Dibromo-1-phenylethanone is an organic compound with the molecular formula C8H6Br2O. It is a brominated derivative of acetophenone and is known for its reactivity and utility in various chemical reactions. This compound is often used as an intermediate in organic synthesis and has applications in different fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,2-Dibromo-1-phenylethanone can be synthesized through the bromination of acetophenone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds as follows: [ \text{C6H5COCH3} + 2\text{Br2} \rightarrow \text{C6H5COCBr2CH3} + 2\text{HBr} ]

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature and bromine concentration, to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Substitution Reactions

The geminal bromine atoms undergo nucleophilic displacement with various nucleophiles:

Mechanistic Insight :

-

Dimethyl sulfoxide (DMSO) acts as both solvent and nucleophile, displacing bromine to form alkoxy sulfoxonium intermediates. Subsequent elimination generates an aldehyde, which reacts further to form esters or thioethers .

Reduction Reactions

Controlled reduction removes bromine atoms selectively:

| Conditions | Product | Key Observations | References |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | 2-Bromo-1-phenylethanone | Partial debromination | |

| Zn, NH₄Cl, H₂O | 1-Phenylethanone (acetophenone) | Complete debromination |

Applications :

Oxidative Esterification

Reaction with alcohols in DMSO yields α-keto esters:

| Alcohol | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Methanol | DMSO, 70–75°C, 14–16 h | Methyl oxo(phenyl)acetate | 75% | |

| Ethanol | DMSO, 70–75°C, 14–16 h | Ethyl oxo(phenyl)acetate | 75% |

Mechanism :

-

DMSO displaces bromine, forming an alkoxy sulfoxonium intermediate.

-

Thermal elimination produces an aldehyde intermediate.

-

Oxidation by DMSO yields a sulfonium bromide, which reacts with alcohol to form the ester .

Heterocycle Formation

Reacts with diamines or thiols to synthesize nitrogen/sulfur-containing heterocycles:

| Reagent | Product | Conditions | Yield | References |

|---|---|---|---|---|

| Benzene-1,2-diamine | 3-Phenylquinoxalin-2(1H)-one | DMSO, 80°C, 5 h | 65% | |

| Thiourea | 2-Aminothiazole derivatives | EtOH, reflux, 3 h | 78% |

Key Pathway :

-

Substitution with diamines followed by cyclocondensation forms quinoxalinones, which are bioactive scaffolds .

Bromination and Deoximation

In acidic HBr/H₂O₂ systems, bromination competes with deoximation:

| Substrate | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Acetophenone oxime | H₂O₂-HBr, dioxane, 80°C | This compound | 86% |

Selectivity :

Comparative Reactivity

A reactivity comparison with related compounds highlights its unique behavior:

| Compound | Reaction with DMSO/MeOH | Key Difference |

|---|---|---|

| This compound | Forms α-keto esters | Two bromines enable sequential substitution |

| 2-Bromoacetophenone | Forms acetophenone | Single bromine limits reactivity |

| 2,2-Dichloro-1-phenylethanone | Slower substitution | Chlorine less electronegative than bromine |

Aplicaciones Científicas De Investigación

Organic Synthesis

2,2-Dibromo-1-phenylethanone serves as a versatile reagent in organic synthesis. It is primarily utilized for:

- Synthesis of Heterocyclic Compounds : It acts as a precursor for synthesizing compounds like thiazoles and selenazoles.

- Synthesis of α-Acetoxyacetophenones : Through silver acetate-mediated reactions, it facilitates the preparation of complex organic molecules.

Medicinal Chemistry

The compound has shown potential in medicinal applications:

- Enzyme Inhibition Studies : It is used in studies to investigate enzyme interactions and inhibition mechanisms.

- Antimicrobial Properties : Research indicates that derivatives exhibit antimicrobial activity against various pathogens, suggesting potential therapeutic uses.

Industrial Applications

In industrial settings, this compound is employed for:

- Production of Fine Chemicals : Utilized in the synthesis of specialty materials and fine chemicals.

- Pharmaceutical Development : Its reactivity makes it suitable for developing new pharmaceutical agents.

Types of Reactions

The compound undergoes several types of chemical reactions:

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Bromine atoms can be replaced by nucleophiles (e.g., amines). |

| Reduction Reactions | Can be reduced to 2-bromo-1-phenylethanone or further to 1-phenylethanone. |

| Oxidation Reactions | Oxidized to form carboxylic acids or other derivatives. |

Synthesis of Dihydro-β-carboline Derivatives

A notable application involves using this compound in the synthesis of dihydro-β-carboline derivatives through oxidative amidation followed by a Bischler–Napieralski reaction using tryptamine as a starting material. This method provides access to biologically relevant compounds with potential therapeutic effects .

Antimicrobial Activity Evaluation

In studies evaluating antimicrobial properties, derivatives of this compound demonstrated effectiveness against various fungal strains. The structure–activity relationship analyses indicated that the presence of two bromine atoms enhances its reactivity compared to monobrominated counterparts .

Mecanismo De Acción

The mechanism of action of 2,2-dibromo-1-phenylethanone involves its reactivity with nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparación Con Compuestos Similares

- 2,2-Dibromo-1-(4-fluorophenyl)-2-phenylethanone

- 2,2-Dibromo-1-(4-methylphenyl)-2-phenylethanone

Comparison: 2,2-Dibromo-1-phenylethanone is unique due to its specific reactivity and the presence of two bromine atoms, which enhance its utility in various chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the types of products that can be synthesized.

Actividad Biológica

2,2-Dibromo-1-phenylethanone, with the molecular formula C8H6Br2O, is a brominated derivative of acetophenone. This compound is notable for its high reactivity due to the presence of bromine atoms, which allows it to participate in various chemical transformations. Its applications span organic synthesis, biological research, and potential medicinal uses. This article delves into its biological activity, focusing on its mechanisms of action, applications in enzyme inhibition, and implications in pharmaceutical development.

The compound's reactivity is primarily attributed to its electrophilic nature, allowing it to interact with nucleophiles. The bromine atoms enhance its electrophilicity, making it a valuable intermediate in organic synthesis. The following table summarizes key reactions involving this compound:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Replacement of bromine with nucleophiles (amines, thiols) | Primary amines or thiols + base |

| Reduction | Conversion to 2-bromo-1-phenylethanone or 1-phenylethanone | H2 + palladium catalyst |

| Oxidation | Formation of carboxylic acids or oxidized derivatives | KMnO4 or CrO3 |

Biological Activity

Research indicates that this compound exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets. Here are some notable findings:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its effectiveness against aldose reductase, an enzyme implicated in diabetic complications .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. Its ability to disrupt microbial cell membranes and interfere with metabolic processes makes it a candidate for further development as an antimicrobial agent .

- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. It has been linked to cell cycle arrest and the upregulation of p21 expression, which is critical for tumor suppression .

Case Studies

Several research studies have investigated the biological effects of this compound:

- Study on Enzyme Inhibition : A study published in the Journal of Organic Chemistry explored the compound's role as an aldose reductase inhibitor. The results indicated that it could reduce glucose levels in diabetic models by inhibiting this enzyme .

- Antimicrobial Efficacy : Research conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects. The study highlighted its potential use in developing new antibiotics .

Propiedades

IUPAC Name |

2,2-dibromo-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAORBUAOPBIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341029 | |

| Record name | 2,2-Dibromo-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13665-04-8 | |

| Record name | 2,2-Dibromo-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of 2,2-dibromoacetophenone in organic synthesis?

A1: 2,2-Dibromoacetophenone serves as a versatile reagent in organic synthesis. It is primarily utilized in the synthesis of heterocyclic compounds like thiazoles and selenazoles. [] Additionally, it acts as a precursor in the preparation of α-acetoxyacetophenones through silver acetate-mediated reactions. []

Q2: Can you describe a specific synthetic application of 2,2-dibromoacetophenone and the reaction conditions?

A2: One notable application involves using 2,2-dibromoacetophenone in the synthesis of dihydro-β-carboline derivatives. This method utilizes oxidative amidation followed by a Bischler–Napieralski reaction with tryptamine as the other key starting material. [] This approach offers a novel route to access this class of biologically relevant compounds.

Q3: How does 2,2-dibromoacetophenone react with manganese(III) acetate?

A3: The reaction of 2,2-dibromoacetophenone with manganese(III) acetate leads to the formation of various products, including 2,3-dihalo-1,4-diphenyl-1,4-butanediones, 1,4-diphenyl-2-halo-2-butene-1,4-diones, and 2,3-dihalo-2-butene-1,4-diones. Interestingly, this reaction can also yield 2,2-dibromoacetophenone itself. []

Q4: Are there any reported methods for dehalogenation of 2,2-dibromoacetophenone?

A4: Yes, 2,2-dibromoacetophenone can be efficiently debrominated to acetophenone using zinc and ammonium chloride in ethanol under microwave irradiation. This rapid method provides a convenient approach for removing the bromine atoms. []

Q5: Beyond its use in heterocycle synthesis, are there other reported reactions involving 2,2-dibromoacetophenone?

A5: Yes, 2,2-dibromoacetophenone participates in copper-mediated aroylation reactions with 2-formylphenols and 2-acetylphenols. This method, utilizing a directing group strategy, offers a new approach for the synthesis of aryl esters. []

Q6: What is known about the electrochemical reduction of 2,2-dibromoacetophenone?

A6: While detailed information is limited, studies have explored the electrochemical reduction of 2,2-dibromoacetophenone. [] This research likely investigates the reduction mechanisms and potential products formed under electrochemical conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.